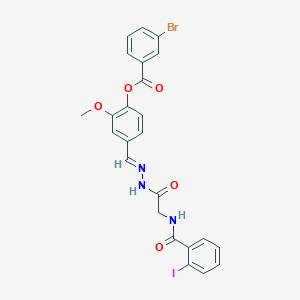
(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Chlorphenyl)-3-(4-chlorphenyl)-1H-pyrazol-4-YL)methanol ist eine chemische Verbindung, die durch das Vorhandensein von zwei Chlorphenylgruppen gekennzeichnet ist, die an einen Pyrazolring gebunden sind, wobei sich eine Methanolgruppe an der vierten Position befindet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1-(2-Chlorphenyl)-3-(4-chlorphenyl)-1H-pyrazol-4-YL)methanol beinhaltet typischerweise die Reaktion von 2-Chlorbenzaldehyd und 4-Chlorphenylhydrazin zur Bildung des entsprechenden Hydrazons. Dieses Zwischenprodukt wird dann zu dem Pyrazolring cyclisiert, gefolgt von der Einführung der Methanolgruppe an der vierten Position. Die Reaktionsbedingungen beinhalten oft die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat, und die Reaktionen werden typischerweise in Lösungsmitteln wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
(1-(2-Chlorphenyl)-3-(4-chlorphenyl)-1H-pyrazol-4-YL)methanol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Methanolgruppe kann zu dem entsprechenden Aldehyd oder Carbonsäure oxidiert werden.
Reduktion: Die Verbindung kann zu den entsprechenden Alkohol- oder Amin-Derivaten reduziert werden.
Substitution: Die Chlorphenylgruppen können nucleophile Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Substitution: Die Bedingungen beinhalten oft die Verwendung von Nucleophilen wie Aminen oder Thiolen in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der ursprünglichen Verbindung, wie Aldehyde, Carbonsäuren, Alkohole, Amine und substituierte Chlorphenylderivate.
Wissenschaftliche Forschungsanwendungen
(1-(2-Chlorphenyl)-3-(4-chlorphenyl)-1H-pyrazol-4-YL)methanol hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Forschungen laufen, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von (1-(2-Chlorphenyl)-3-(4-chlorphenyl)-1H-pyrazol-4-YL)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Effekten führt. Beispielsweise kann es als Inhibitor bestimmter Kinasen oder Proteasen wirken, zelluläre Signalwege stören und zu seinen antimikrobiellen oder anticancerogenen Aktivitäten führen.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, alcohols, amines, and substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2-Bis(4-chlorphenyl)-1,1-dichloroethan: Diese Verbindung weist strukturelle Ähnlichkeiten mit (1-(2-Chlorphenyl)-3-(4-chlorphenyl)-1H-pyrazol-4-YL)methanol auf, insbesondere das Vorhandensein von Chlorphenylgruppen.
1-(2-Chlorphenyl)-1-(4-chlorphenyl)-2,2-dichloroethan: Eine weitere strukturell verwandte Verbindung mit ähnlichen chemischen Eigenschaften.
Einzigartigkeit
(1-(2-Chlorphenyl)-3-(4-chlorphenyl)-1H-pyrazol-4-YL)methanol ist aufgrund des Vorhandenseins des Pyrazolrings und der Methanolgruppe einzigartig, die spezifische chemische Reaktivität und potenzielle biologische Aktivitäten verleihen, die sich von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
CAS-Nummer |
618441-93-3 |
|---|---|
Molekularformel |
C16H12Cl2N2O |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
[1-(2-chlorophenyl)-3-(4-chlorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12Cl2N2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-9,21H,10H2 |
InChI-Schlüssel |
KUSZXGBAHAFDPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12023888.png)



![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023923.png)

![6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023929.png)


![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-4-propoxybenzamide](/img/structure/B12023948.png)


![(3Z)-1-benzyl-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023966.png)
